molecular formula C12H15NO3S B6266814 4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1154383-70-6

4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B6266814
CAS No.: 1154383-70-6
M. Wt: 253.3
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 4-acetylphenyl isothiocyanate with thiomorpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-acetylphenyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures .

Properties

CAS No.

1154383-70-6

Molecular Formula

C12H15NO3S

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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